Metrazoline oxalate

Übersicht

Beschreibung

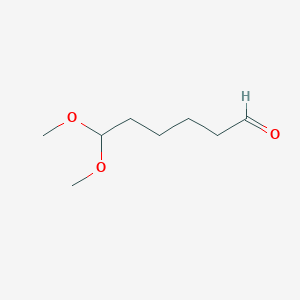

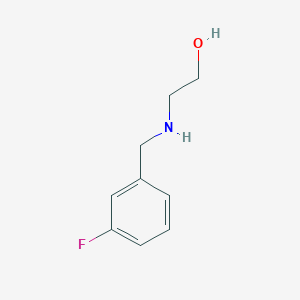

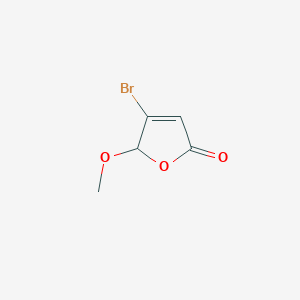

Metrazoline Oxalate is a potent and selective imidazoline binding site ligand . It is a white solid with the molecular formula C12H14N2•C2H2O4 . The molecular weight of Metrazoline Oxalate is 276.28 . It has an affinity in the nanomolar range .

Molecular Structure Analysis

The molecular structure of Metrazoline Oxalate consists of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The structure also includes an ethandioate group .Chemical Reactions Analysis

Metrazoline Oxalate is thought to activate the antioxidant response element/nuclear factor-E2-related factor 2 (ARE/Nrf2) pathway in HepG2 cells . This pathway is a protective pathway induced by toxic insults .Physical And Chemical Properties Analysis

Metrazoline Oxalate is a white solid . It is soluble in water at a concentration of 16 mg/ml . It should be stored tightly sealed at room temperature .Wissenschaftliche Forschungsanwendungen

1. Influence on Feeding Behavior in Rats

Metrazoline, an imidazoline I(2) ligand, impacts feeding in rats, suggesting its potential role in understanding mechanisms of appetite control. Metrazoline, compared to other compounds, exhibited a higher affinity for imidazoline I(2) binding sites in rat liver. It induced hyperphagia (increased eating behavior) at certain doses, but its effect on feeding was not observed centrally in the brain, implying peripheral action sites (Polidori et al., 2000).

2. Impact on Intellectual Functioning in Defectives

Studies have examined Metrazol (a form of Metrazoline) for its effects on mental functioning, particularly in mentally defective individuals. It has been noted to potentially improve personality and social functioning, with some studies indicating enhanced mental functioning. The mechanism may involve increased synthesis of acetylcholine, suggesting a role in neuronal efficiency (Barnett & Lampert, 1957).

3. Analysis of Excitatory Action on Spinal Cord

Metrazol's effects on the spinal cord were explored in unanesthetized cats. It generally reduced monosynaptic spike activity while increasing polysynaptic activity, suggesting its role in influencing spinal excitability. The drug appears to stimulate inhibitory systems and may modify synaptic recovery through a presynaptic action (Lewin & Esplin, 1961).

4. Investigation of Genetic and Cellular Responses to Stress

Research has shown that Metrazol can significantly induce c-fos in specific neuronal populations in vivo, following convulsant administration. This induction is both time- and dose-dependent and can be inhibited by anticonvulsant drugs. The study helps in understanding the molecular responses of neurons to stress or seizure activities (Morgan et al., 1987).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-[(E)-2-(2-methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.C2H2O4/c1-10-4-2-3-5-11(10)6-7-12-13-8-9-14-12;3-1(4)2(5)6/h2-7H,8-9H2,1H3,(H,13,14);(H,3,4)(H,5,6)/b7-6+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUUQIGHAAEJDO-UHDJGPCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=CC2=NCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/C2=NCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474694 | |

| Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221225-04-3 | |

| Record name | 2-[(E)-2-(2-Methylphenyl)ethenyl]-4,5-dihydro-1H-imidazole oxalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(4-Formylphenoxy)hexoxy]benzaldehyde](/img/structure/B1624746.png)

![4,10-Bis[(8-hydroxy-2-quinolinyl)methyl]-1,7,13-trithia-4,10-diazacyclohexadecan-15-OL](/img/structure/B1624766.png)